1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-ETHYLPHENOXY)-1-PROPANONE
Overview
Description
1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-ETHYLPHENOXY)-1-PROPANONE is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromine atom, an ethylphenoxy group, and a propanoyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-ETHYLPHENOXY)-1-PROPANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the pyrazole ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Etherification: Formation of the ethylphenoxy group through a nucleophilic substitution reaction between 4-ethylphenol and an appropriate leaving group.
Acylation: Introduction of the propanoyl group via an acylation reaction, often using propanoyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-ETHYLPHENOXY)-1-PROPANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of the bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-ETHYLPHENOXY)-1-PROPANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-ETHYLPHENOXY)-1-PROPANONE depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.
Comparison with Similar Compounds
1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-ETHYLPHENOXY)-1-PROPANONE can be compared with other pyrazole derivatives, such as:
4-bromo-1H-pyrazole: Lacks the ethylphenoxy and propanoyl groups, making it less complex and potentially less bioactive.
1-(4-bromobenzyl)-4-bromo-1H-pyrazole: Contains a bromobenzyl group instead of the ethylphenoxy group, which may alter its chemical and biological properties.
4-bromo-3-ethyl-1-methyl-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromopyrazol-1-yl)-2-(4-ethylphenoxy)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-3-11-4-6-13(7-5-11)19-10(2)14(18)17-9-12(15)8-16-17/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPKAPRNVFTQPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)N2C=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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